molecular formula C12H17NO4S B3407634 Butanoic acid, 4-[methyl[(4-methylphenyl)sulfonyl]amino]- CAS No. 78521-44-5

Butanoic acid, 4-[methyl[(4-methylphenyl)sulfonyl]amino]-

Cat. No.: B3407634
CAS No.: 78521-44-5
M. Wt: 271.33
InChI Key: RGXXTJWBVZXCPP-UHFFFAOYSA-N
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Description

Butanoic acid, 4-[methyl[(4-methylphenyl)sulfonyl]amino]- (IUPAC name: 4-[N-methyl-(4-methylphenyl)sulfonamido]butanoic acid) is a specialized carboxylic acid derivative featuring a sulfonamide substituent at the γ-position of the butanoic acid backbone. Its molecular formula is C₁₃H₁₉NO₄S, comprising:

  • A butanoic acid core (C₄H₈O₂).
  • A methyl group and a 4-methylphenylsulfonyl group bonded to the nitrogen of the sulfonamide moiety.

This compound belongs to the sulfonamide class, characterized by the sulfonyl (SO₂) bridge linking the aromatic and aliphatic components. The sulfonamide group confers unique electronic and steric properties, influencing solubility, acidity, and biological activity.

Properties

IUPAC Name

4-[methyl-(4-methylphenyl)sulfonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-10-5-7-11(8-6-10)18(16,17)13(2)9-3-4-12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXXTJWBVZXCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501208797
Record name 4-[Methyl[(4-methylphenyl)sulfonyl]amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501208797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78521-44-5
Record name 4-[Methyl[(4-methylphenyl)sulfonyl]amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78521-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[Methyl[(4-methylphenyl)sulfonyl]amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501208797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 4-[methyl[(4-methylphenyl)sulfonyl]amino]- typically involves the reaction of butanoic acid derivatives with sulfonyl chlorides in the presence of a base. One common method includes the use of 4-methylbenzenesulfonyl chloride and butanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-[methyl[(4-methylphenyl)sulfonyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfoxide or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfoxides or sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis: The compound serves as a versatile reagent for synthesizing complex organic molecules. Its unique sulfonyl group enhances its reactivity in various chemical reactions, including oxidation and substitution.
  • Intermediate Production: It is used as an intermediate in the production of other specialty chemicals, contributing to the development of new materials and compounds.

Biology

  • Biological Activity Studies: Research indicates that Butanoic acid, 4-[methyl[(4-methylphenyl)sulfonyl]amino]- exhibits potential biological activities. Studies have shown its interactions with biomolecules, suggesting possible roles in modulating biological pathways .
  • Antimicrobial Properties: In vitro studies have demonstrated that derivatives of this compound possess significant antimicrobial activity against various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest its potential application in developing new antimicrobial agents .

Medicine

  • Therapeutic Investigations: The compound is being investigated for its anti-inflammatory and antimicrobial properties. Preliminary studies indicate that it may inhibit specific enzymes or proteins involved in inflammatory processes .
  • Drug Development: The physicochemical properties of Butanoic acid derivatives align with Lipinski's rule of five, indicating their suitability for drug development. This suggests potential pathways for creating new pharmaceutical agents targeting infections and inflammation .

Industry

  • Specialty Chemicals Production: The compound is utilized in producing specialty chemicals and materials due to its unique chemical structure and reactivity. Its applications extend to the formulation of surfactants and other industrial products.

Case Studies

StudyFocusFindings
Synthesis and Characterization of Alkanoylated CompoundsAntimicrobial ActivityCompounds derived from butanoic acid showed potent antibacterial effects against several pathogens, outperforming standard antibiotics like ofloxacin .
Molecular Docking StudiesBiological ActivityIn silico studies revealed that certain derivatives exhibited strong binding affinities to targets involved in bacterial infections and oxidative stress, indicating their therapeutic potential .

Mechanism of Action

The mechanism of action of Butanoic acid, 4-[methyl[(4-methylphenyl)sulfonyl]amino]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways by modifying key signaling molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of butanoic acid derivatives is vast. Below is a comparative analysis of compounds with substituents analogous or contrasting to the target molecule:

Table 1: Structural and Functional Comparison of Butanoic Acid Derivatives

Compound Name (CAS No.) Molecular Formula Substituent Type Key Functional Groups Potential Applications
4-[N-Methyl-(4-methylphenyl)sulfonamido]butanoic acid (Hypothetical) C₁₃H₁₉NO₄S Sulfonamide Sulfonyl, carboxylic acid, aromatic Pharmaceuticals, enzyme inhibition
4-[(4-Methylphenyl)thio]butanoic acid (CID 276889) C₁₁H₁₄O₂S Thioether Thioether, carboxylic acid Material science, redox chemistry
4-(4-Cyanophenoxy)butanoic acid (87411-29-8) C₁₁H₁₁NO₃ Phenoxy Ether, nitrile, carboxylic acid Polymer precursors, agrochemicals
4-[[(3-Fluorophenyl)methyl]amino]butanoic acid (926261-23-6) C₁₁H₁₄FNO₂ Benzylamine Amine, fluorine, carboxylic acid CNS-targeting drugs, fluorinated probes
Ethyl 4-[(3,4-dimethoxyphenyl)(4-methylbenzenesulfonyl)amino]butanoate (24310-38-1) C₂₀H₂₄N₂O₆S Sulfonamide ester Sulfonyl, ester, methoxy Prodrugs, metabolic studies
2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid (115527-63-4) C₁₂H₁₅NO₅S Sulfonyl + amide Sulfonyl, benzamide, carboxylic acid Enzyme inhibitors, proteomics

Key Observations

Sulfonamide vs. Thioether (CID 276889 vs. Target Compound) The sulfonamide group (SO₂NH) in the target compound is more polar and acidic than the thioether (S–C) in CID 276887. Thioethers are prone to oxidation, whereas sulfonamides exhibit greater chemical stability .

Sulfonamide vs. Phenoxy (87411-29-8 vs. Target Compound) The phenoxy group in 4-(4-cyanophenoxy)butanoic acid introduces a rigid, planar aromatic system with an electron-withdrawing cyano substituent. This contrasts with the flexible sulfonamide linker in the target compound, which may improve binding to dynamic protein pockets .

Sulfonamide Ester (24310-38-1) vs. Carboxylic Acid (Target Compound)

  • The ethyl ester derivative (24310-38-1) lacks the free carboxylic acid, reducing acidity and increasing lipophilicity. This modification is typical in prodrug design to enhance membrane permeability .

Multifunctional Derivatives (115527-63-4)

  • The presence of both sulfonyl and benzamide groups in 115527-63-4 suggests dual modes of interaction (e.g., hydrogen bonding and π-π stacking), making it a candidate for targeting enzymes with complex active sites .

Research Implications

  • Biological Activity: Sulfonamides are known for antimicrobial and carbonic anhydrase inhibitory activity. The target compound’s structure aligns with motifs seen in kinase inhibitors .
  • Material Science: Thioether and phenoxy derivatives (CID 276889, 87411-29-8) may serve as monomers for functionalized polymers due to their reactive termini .
  • Fluorinated Analogs : The 3-fluorophenyl derivative (926261-23-6) highlights the role of fluorine in enhancing bioavailability and metabolic stability .

Biological Activity

Butanoic acid, 4-[methyl[(4-methylphenyl)sulfonyl]amino]- (commonly referred to as 4-Methylphenylsulfonylbutanoic acid) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The chemical formula for Butanoic acid, 4-[methyl[(4-methylphenyl)sulfonyl]amino]- is C11H15NO4S. The compound features a butanoic acid backbone with a sulfonamide functional group attached to a methyl-substituted phenyl ring. This unique structure contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4-methylphenyl sulfonamides exhibit significant antimicrobial properties. For instance, in vitro tests showed that certain synthesized compounds derived from 4-methylphenyl sulfonamide displayed potent antibacterial and antifungal activities against a range of pathogens, including:

  • Bacteria : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Fungi : Candida albicans and Aspergillus niger.

These findings suggest that the compound could serve as a template for developing new antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory potential of Butanoic acid derivatives has also been investigated. Compounds containing the sulfonamide moiety have been shown to inhibit pro-inflammatory cytokines in various models. For example, studies indicated that these compounds could reduce the expression of TNF-alpha and IL-6 in macrophages exposed to inflammatory stimuli .

The mechanism by which Butanoic acid, 4-[methyl[(4-methylphenyl)sulfonyl]amino]- exerts its biological effects is not fully understood but is believed to involve:

  • Enzyme Inhibition : The sulfonamide group can interact with enzymes involved in bacterial cell wall synthesis, leading to bacteriostatic effects.
  • Receptor Modulation : The compound may influence various receptor pathways associated with inflammation and immune response.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several synthesized derivatives of 4-methylphenyl sulfonamide against common pathogens. Results indicated that one derivative exhibited an MIC (minimum inhibitory concentration) lower than standard antibiotics like penicillin .
  • Anti-inflammatory Effects : Another study focused on the anti-inflammatory effects of these compounds in a murine model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers when treated with the compound .

Data Table: Biological Activities

Activity TypeTested Pathogens/ConditionsObserved EffectsReference
AntimicrobialStaphylococcus aureusMIC < standard antibiotics
AntifungalCandida albicansSignificant inhibition
Anti-inflammatoryMurine arthritis modelReduced paw swelling
Cytokine InhibitionMacrophage cell lineDecreased TNF-alpha and IL-6 levels

Q & A

Q. What are the common synthetic routes for preparing Butanoic acid, 4-[methyl[(4-methylphenyl)sulfonyl]amino]-?

Answer: The synthesis typically involves sulfonylation of an amine precursor. For example:

React 4-aminobutanoic acid with 4-methylbenzenesulfonyl chloride in a basic aqueous/organic biphasic system (e.g., NaOH/CH₂Cl₂).

Stir at 0–25°C for 12–24 hours, monitoring completion via TLC.

Purify via recrystallization (e.g., ethanol/water) to achieve yields >80%. Key parameters include stoichiometric control of the sulfonyl chloride and pH maintenance to avoid hydrolysis .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

Answer:

  • ¹H NMR : Identify methyl groups (δ ~2.26 ppm) and aromatic protons (δ 7.1–8.5 ppm) from the sulfonylphenyl moiety.
  • IR : Confirm sulfonamide S=O stretches at ~1332 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric).
  • MS : Observe molecular ion peaks (e.g., m/z 257.31 for [M+H]⁺) and fragmentation patterns. Cross-reference with published spectra for validation .

Q. What are the recommended storage conditions for this compound to ensure stability?

Answer: Store in airtight containers at room temperature, protected from light and moisture. The sulfonamide group is prone to hydrolysis in humid environments. Use desiccants (e.g., silica gel) in storage vials .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electrophilic/nucleophilic sites (e.g., sulfonamide nitrogen).
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities.
  • Validate predictions with kinetic experiments (e.g., measuring reaction rates with varying nucleophiles) .

Q. What strategies resolve contradictions between experimental and computational spectral data?

Answer:

  • X-ray Crystallography : Refine crystal structures using SHELXL to resolve ambiguities in bond lengths/angles .
  • Solid-State NMR : Compare experimental shifts with computed chemical shifts (GIAO method) to account for solvent/solid-state effects.
  • Re-optimize computational models with explicit solvent molecules or dispersion corrections .

Q. What mechanistic insights are critical for optimizing synthesis yield?

Answer:

  • The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride. Key factors:
    • Use a non-nucleophilic base (e.g., Et₃N) to deprotonate the amine without competing reactions.
    • Maintain anhydrous conditions to prevent sulfonyl chloride hydrolysis.
    • Monitor intermediates via LC-MS to identify side products (e.g., disulfonamides) .

Q. How should one design experiments to assess biological activity against bacterial strains?

Answer:

  • Broth Microdilution Assay : Prepare serial dilutions in Mueller-Hinton broth. Determine Minimum Inhibitory Concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Agar Diffusion : Use nutrient agar plates with compound-loaded discs; measure inhibition zones. Include controls (e.g., ampicillin) and statistical triplicates .

Q. What challenges arise in crystallographic refinement, and how are they addressed?

Answer:

  • Disordered Substituents : The sulfonamide group may exhibit rotational disorder. Apply SHELXL restraints (e.g., SIMU, DELU) to model thermal motion.
  • Twinning : Use PLATON to detect twinning and refine with TWIN/BASF commands in SHELXL.
  • Data Quality : Collect high-resolution (<1.0 Å) data to resolve electron density ambiguities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
Butanoic acid, 4-[methyl[(4-methylphenyl)sulfonyl]amino]-
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Butanoic acid, 4-[methyl[(4-methylphenyl)sulfonyl]amino]-

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